molecular formula C16H16N2O4 B12039655 3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid

3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid

Cat. No.: B12039655
M. Wt: 300.31 g/mol
InChI Key: QUQYIEXXKFKKAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid typically involves the reaction of 4-aminophenylacetic acid with 4-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxybenzoic acid: Similar structure but lacks the acetyl group.

    3-Amino-4-methoxybenzoic acid: Similar structure but lacks the aminophenyl group.

    4-Methoxybenzoic acid: Lacks both the aminophenyl and acetyl groups.

Uniqueness

3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

3-[[2-(4-aminophenyl)acetyl]amino]-4-methoxybenzoic acid

InChI

InChI=1S/C16H16N2O4/c1-22-14-7-4-11(16(20)21)9-13(14)18-15(19)8-10-2-5-12(17)6-3-10/h2-7,9H,8,17H2,1H3,(H,18,19)(H,20,21)

InChI Key

QUQYIEXXKFKKAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CC=C(C=C2)N

Origin of Product

United States

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